molecular formula C16H14O2 B14645979 3,6-Diphenyl-3,6-dihydro-1,2-dioxine CAS No. 53646-90-5

3,6-Diphenyl-3,6-dihydro-1,2-dioxine

Cat. No.: B14645979
CAS No.: 53646-90-5
M. Wt: 238.28 g/mol
InChI Key: BOVVAVUDVXZHEI-UHFFFAOYSA-N
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Description

3,6-Diphenyl-3,6-dihydro-1,2-dioxine is a heterocyclic organic compound characterized by a six-membered ring containing two oxygen atoms and two phenyl groups attached to the carbon atoms at positions 3 and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diphenyl-3,6-dihydro-1,2-dioxine typically involves cycloaddition reactions. One common method is the Diels-Alder reaction between a conjugated diene and a nitroso compound. The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

This includes the use of continuous flow reactors and advanced separation techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3,6-Diphenyl-3,6-dihydro-1,2-dioxine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diketones, dihydro derivatives, and various substituted derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

3,6-Diphenyl-3,6-dihydro-1,2-dioxine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Diphenyl-3,6-dihydro-1,2-dioxine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved include binding to active sites and altering the conformation of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

53646-90-5

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

3,6-diphenyl-3,6-dihydro-1,2-dioxine

InChI

InChI=1S/C16H14O2/c1-3-7-13(8-4-1)15-11-12-16(18-17-15)14-9-5-2-6-10-14/h1-12,15-16H

InChI Key

BOVVAVUDVXZHEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=CC(OO2)C3=CC=CC=C3

Origin of Product

United States

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